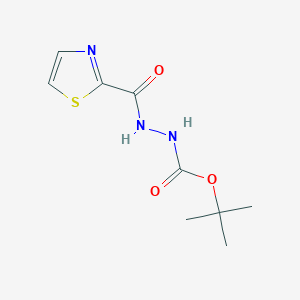![molecular formula C12H20FN3O B12630305 (3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol CAS No. 921206-70-4](/img/structure/B12630305.png)
(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol is a compound that features a fluoropyridine moiety, an amino group, and a heptanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines is the Umemoto reaction, which involves the use of fluorinating agents such as Selectfluor . The synthesis may also involve nucleophilic substitution reactions, where the fluorine atom is introduced into the pyridine ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoropyridine moiety can be reduced under specific conditions.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s fluorine atom can serve as a tracer in biological studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have similar biological activities.
α-trifluoromethylstyrenes: These compounds contain fluorine atoms and are used in similar synthetic applications.
Uniqueness
(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol is unique due to its specific combination of a fluoropyridine moiety, an amino group, and a heptanol chain. This combination imparts unique chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
921206-70-4 |
|---|---|
Molecular Formula |
C12H20FN3O |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol |
InChI |
InChI=1S/C12H20FN3O/c1-2-3-5-9(14)10(17)8-15-12-7-4-6-11(13)16-12/h4,6-7,9-10,17H,2-3,5,8,14H2,1H3,(H,15,16)/t9-,10?/m0/s1 |
InChI Key |
LAXWLIGRGYKPDW-RGURZIINSA-N |
Isomeric SMILES |
CCCC[C@@H](C(CNC1=NC(=CC=C1)F)O)N |
Canonical SMILES |
CCCCC(C(CNC1=NC(=CC=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)
![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)




![3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12630280.png)

![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)
